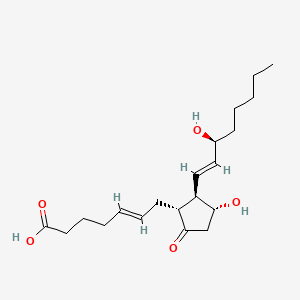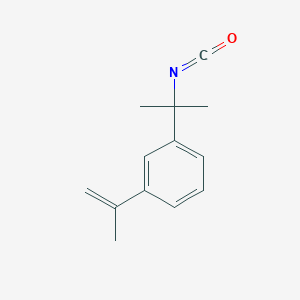
5-trans-Prostaglandin E2
Descripción general
Descripción
5-trans-Prostaglandin E2 is the trans isomer of prostaglandin E2 and a common impurity in commercial lots of PGE1 . It occurs naturally in some gorgonian corals . It is more potent than prostaglandin E2 in activating adenylate cyclase in NCB-20 cell homogenates . 5-trans PGE2 accelerates fibrinolysis by enhancing plasminogen activation mediated by tissue-type plasminogen activator .
Synthesis Analysis
The synthesis of prostaglandins, including 5-trans-Prostaglandin E2, is of utmost importance due to their valuable medicinal applications and unique chemical structures . A unified synthesis of prostaglandins has been reported from the readily available dichloro-containing bicyclic ketone 6a guided by biocatalytic retrosynthesis, in 11–12 steps with 3.8–8.4% overall yields .
Molecular Structure Analysis
Prostaglandins, including 5-trans-Prostaglandin E2, possess a unique and intricate molecular structure that underlies their diverse physiological functions . At the core of every prostaglandin molecule lies a distinctive twenty-carbon skeleton, featuring a central five-membered ring . Surrounding the central ring structure are two long hydrophobic hydrocarbon chains, often referred to as "side chains" .
Chemical Reactions Analysis
5-trans-Prostaglandin E2 is the active isomer of PGE2 and a potent activator of aromatase . It supplements the process of paracrine signaling between epithelial cells (expressing high levels of PGE2) and surrounding stromal cells (expressing high levels of aromatase) .
Physical And Chemical Properties Analysis
5-trans-Prostaglandin E2 has a molecular formula of C20H32O5, an average mass of 352.465 Da, and a monoisotopic mass of 352.224976 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 530.1±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.2 mmHg at 25°C .
Aplicaciones Científicas De Investigación
Role in Female Reproduction
Prostaglandin E2 (PGE2) is considered especially important for decidualization, ovulation, implantation, and pregnancy . It plays an indispensable role in these processes, and its effects are mediated by four major PGE2 receptor subtypes (EP1, EP2, EP3, EP4) and peroxisome proliferator-activated receptors (PPARs) .
Regulation of Pulmonary Vascular Homeostasis
PGE2 and its downstream signaling have been found to play an important role in various biological processes, including the regulation of pulmonary vascular homeostasis and remodeling . This suggests a potential therapeutic role for PGE2 signaling in pulmonary hypertension .
Acceleration of Fibrinolysis
5-trans PGE2 has been found to accelerate fibrinolysis by enhancing plasminogen activation mediated by tissue-type plasminogen activator .
Inhibition of Platelet Aggregation
5-trans PGE2 also inhibits platelet aggregation in human PRP with an IC 50 of 180 nM .
Activation of Adenylate Cyclase
5-trans PGE2 is 18 times more potent than PGE2 in activating adenylate cyclase in NCB-20 cell homogenates .
Natural Occurrence in Gorgonian Corals
5-trans PGE2 occurs naturally in some gorgonian corals and is a common impurity in commercial lots of PGE1 .
Safety And Hazards
Direcciones Futuras
PGE2 signaling is important in propagating breast CSCs by enhancing inherent tumor-initiating capacities . Development of anti-PGE2 signaling therapeutics may be beneficial in inhibiting tumor growth and limiting breast CSC populations . In hepatocellular carcinoma, there are drugs such as T7 peptide and EP1 antagonist ONO-8711 targeting Cox-2/PGE2 axis to inhibit tumor progression .
Propiedades
IUPAC Name |
(E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4+,13-12+/t15-,16+,17+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYBRNLFEZDVAW-BRNHSORCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C/CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40189722 | |
| Record name | 5-trans-Prostaglandin E2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40189722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-trans-Prostaglandin E2 | |
CAS RN |
36150-00-2 | |
| Record name | 5-trans-Prostaglandin E2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036150002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-trans-Prostaglandin E2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40189722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-TRANS-PROSTAGLANDIN E2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V30L285LP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![n-[3-(Hydroxymethyl)phenyl]acetamide](/img/structure/B1664591.png)




![N-[4-(diethylamino)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B1664599.png)
![2-[4-(3-Iodophenyl)piperidin-1-yl]cyclohexan-1-ol](/img/structure/B1664601.png)

![1-(4-Amino-2-(ethoxymethyl)-6,7,8,9-tetrahydro-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol](/img/structure/B1664603.png)
![N-{2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethyl}methanesulfonamide](/img/structure/B1664604.png)

